

Physicochemical properties of 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

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Compound of Interest

Compound Name: 5-p-Tolyl-1H-pyrrole-2-carboxylic acid

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An In-depth Technical Guide on the Physicochemical Properties of **5-p-Tolyl-1H-pyrrole-2-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **5-p-Tolyl-1H-pyrrole-2-carboxylic acid**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action based on related chemical structures.

Chemical Identity and Structure

5-p-Tolyl-1H-pyrrole-2-carboxylic acid, with the CAS Number 131172-59-3, is a heterocyclic compound featuring a pyrrole ring substituted with a p-tolyl group at the 5-position and a carboxylic acid group at the 2-position.^{[1][2][3]} Its chemical structure and identity are fundamental to understanding its reactivity and biological interactions.

- IUPAC Name: 5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid^[2]
- Synonyms: 5-(p-Tolyl)-1H-pyrrole-2-carboxylic acid, 5-(4-Methylphenyl)pyrrole-2-carboxylic acid^{[1][4]}

- Molecular Formula: C₁₂H₁₁NO₂ [1][2]
- Molecular Weight: 201.22 g/mol [1][5]
- Canonical SMILES: CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O [2]
- InChI Key: GUGAOFSHCGOMMW-UHFFFAOYSA-N [1][2]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available quantitative data for **5-p-Tolyl-1H-pyrrole-2-carboxylic acid**. It is important to note that several of these values are predicted through computational models.

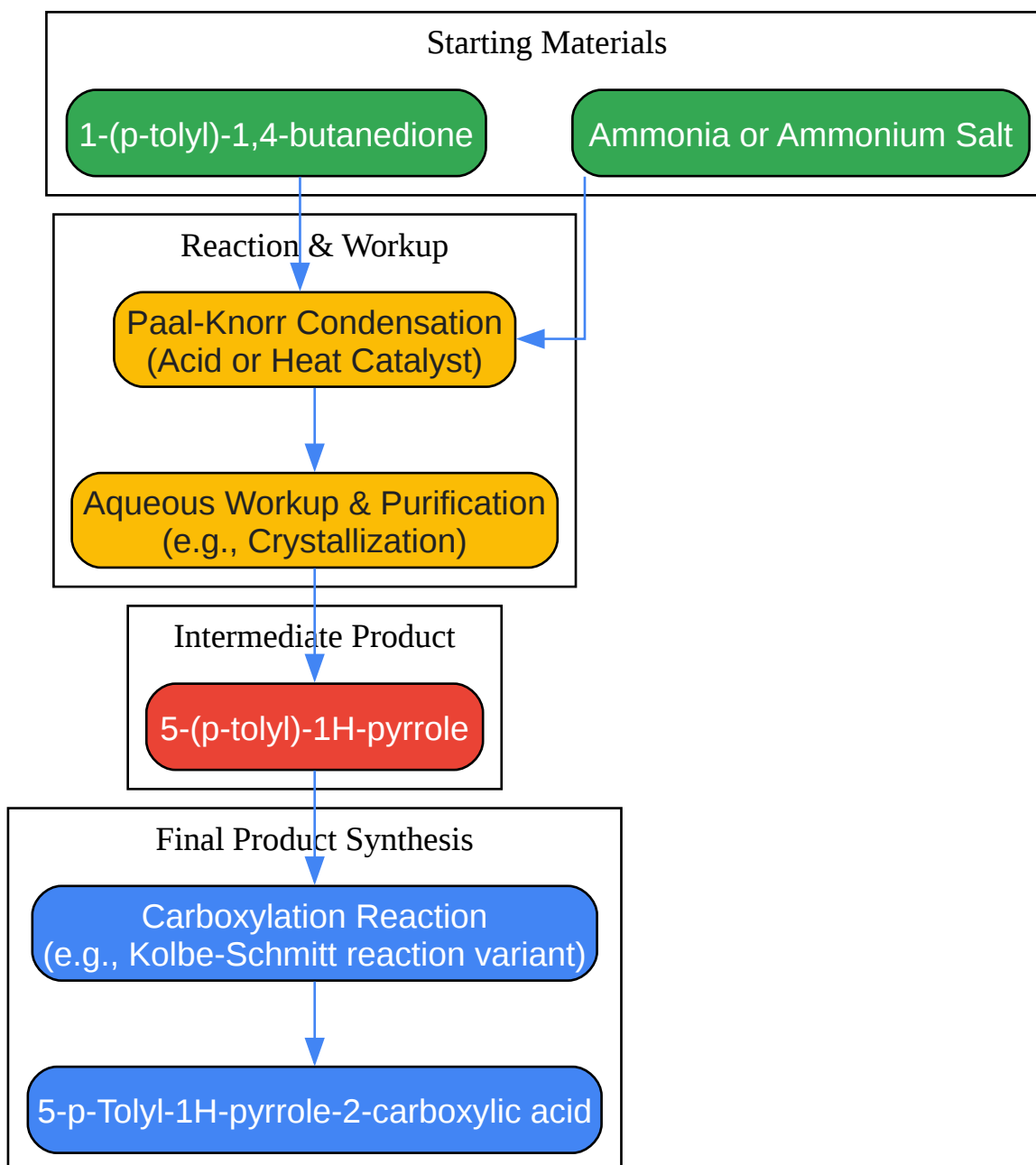
Property	Value	Source
Boiling Point	451.4 ± 33.0 °C (Predicted)	[5]
Density	1.243 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	4.51 ± 0.10 (Predicted)	[5]
XLogP3	2.68830	[6]
Physical State	Solid	[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and property determination of this specific molecule are not widely published. However, standard organic chemistry methodologies can be applied.

Synthesis Methodology: A General Approach

The synthesis of substituted pyrrole-2-carboxylic acids can often be achieved through variations of the Paal-Knorr pyrrole synthesis or other condensation reactions.[7] A plausible synthetic route for **5-p-Tolyl-1H-pyrrole-2-carboxylic acid** is outlined below.



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Caption: General workflow for the synthesis of **5-p-Tolyl-1H-pyrrole-2-carboxylic acid**.

- Paal-Knorr Condensation: A 1,4-dicarbonyl compound, such as 1-(p-tolyl)-1,4-butanedione, is reacted with ammonia or an ammonium salt under heat, often with an acid catalyst. This cyclization and dehydration reaction forms the pyrrole ring.

- **Purification:** The crude product, 5-(p-tolyl)-1H-pyrrole, is purified from the reaction mixture, typically through extraction and recrystallization or chromatography.
- **Carboxylation:** The purified pyrrole intermediate undergoes a carboxylation reaction. This can be achieved through various methods, such as a modified Kolbe-Schmitt reaction, to introduce the carboxylic acid group at the C2 position, yielding the final product.

Determination of Physicochemical Properties

- **Melting Point:** The melting point can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.
- **pKa Determination:** The acid dissociation constant (pKa) can be measured via potentiometric titration. The compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
- **LogP (Partition Coefficient):** The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, and the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy). The ratio of the concentrations yields the partition coefficient.

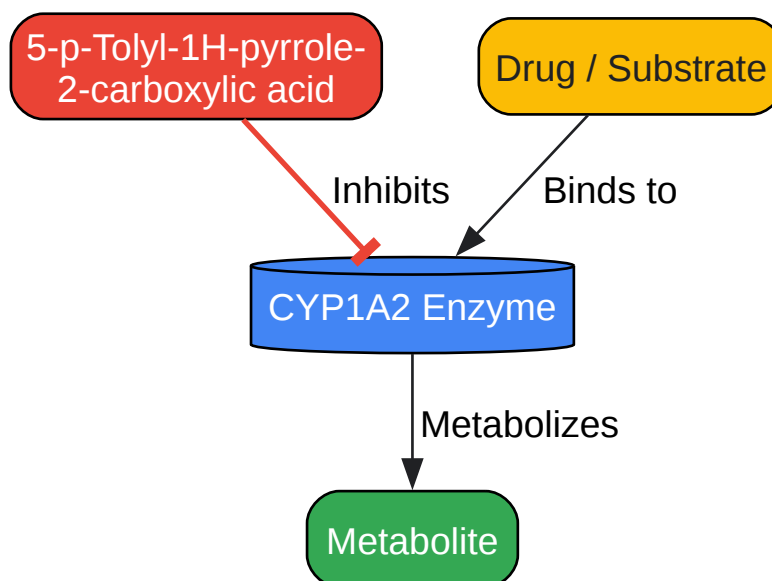
Biological Context and Potential Mechanisms of Action

While specific biological data for **5-p-Tolyl-1H-pyrrole-2-carboxylic acid** is limited, the pyrrole scaffold is present in numerous compounds with significant biological activity, including antibacterial, antifungal, and anticancer properties.^[8] Inferences can be drawn from structurally similar molecules.

Potential Inhibition of Cytochrome P450 Enzymes

A related compound, 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid, has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2).^[9] CYP enzymes are crucial for the

metabolism of many drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. It is plausible that **5-p-Tolyl-1H-pyrrole-2-carboxylic acid** could exhibit similar inhibitory activity.

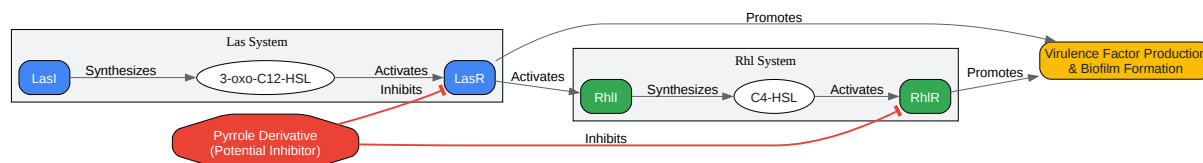


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Caption: Conceptual diagram of potential CYP1A2 enzyme inhibition.

Potential as a Quorum Sensing Inhibitor

The structurally related molecule 1H-pyrrole-2,5-dicarboxylic acid has demonstrated quorum sensing (QS) inhibitory activity against the pathogenic bacterium *Pseudomonas aeruginosa*. [10] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[10] Inhibition of QS is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. The diagram below illustrates the key QS pathways in *P. aeruginosa* and the potential points of inhibition.



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Caption: Potential inhibition of *P. aeruginosa* quorum sensing pathways.

Conclusion

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with predicted physicochemical properties that make it a candidate for further investigation in medicinal chemistry. While experimental data on this specific molecule is sparse, its structural similarity to known bioactive compounds, such as enzyme inhibitors and quorum sensing modulators, suggests several promising avenues for future research. The protocols and conceptual pathways outlined in this guide provide a foundational framework for scientists aiming to synthesize, characterize, and evaluate the biological potential of this and related molecules.

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